molecular formula C18H19ClN2O4S B2714898 2-(4-chlorophenoxy)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide CAS No. 946261-15-0

2-(4-chlorophenoxy)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide

Cat. No.: B2714898
CAS No.: 946261-15-0
M. Wt: 394.87
InChI Key: YVNICPZHDFMYFT-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenoxy group, an isothiazolidinyl group with a dioxido functional group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy derivative.

    Introduction of the isothiazolidinyl group: The chlorophenoxy intermediate is then reacted with an isothiazolidinone derivative under oxidative conditions to introduce the dioxidoisothiazolidinyl group.

    Coupling with the methylphenyl group: The final step involves coupling the intermediate with a 2-methylphenyl acetamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The isothiazolidinyl group can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: The chlorophenoxy group may be reduced under specific conditions to form the corresponding phenol derivative.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(2-methylphenyl)acetamide: Lacks the isothiazolidinyl group.

    2-(4-chlorophenoxy)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide: Lacks the methyl group on the phenyl ring.

    2-(4-bromophenoxy)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide: Has a bromine atom instead of chlorine.

Uniqueness

The presence of both the chlorophenoxy and dioxidoisothiazolidinyl groups in 2-(4-chlorophenoxy)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide makes it unique compared to similar compounds. These functional groups may confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-13-3-6-15(21-9-2-10-26(21,23)24)11-17(13)20-18(22)12-25-16-7-4-14(19)5-8-16/h3-8,11H,2,9-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNICPZHDFMYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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